4-Hex-1-ynyl-2-phenylbenzofuran
Description
4-Hex-1-ynyl-2-phenylbenzofuran is a benzofuran derivative characterized by a hex-1-ynyl substituent at position 4 and a phenyl group at position 2 of the benzofuran core.
Properties
CAS No. |
863871-01-6 |
|---|---|
Molecular Formula |
C20H18O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-hex-1-ynyl-2-phenyl-1-benzofuran |
InChI |
InChI=1S/C20H18O/c1-2-3-4-6-10-16-13-9-14-19-18(16)15-20(21-19)17-11-7-5-8-12-17/h5,7-9,11-15H,2-4H2,1H3 |
InChI Key |
WYHJZBJRWLNRGB-UHFFFAOYSA-N |
SMILES |
CCCCC#CC1=C2C=C(OC2=CC=C1)C3=CC=CC=C3 |
Canonical SMILES |
CCCCC#CC1=C2C=C(OC2=CC=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Benzofuran Derivatives
Key Observations:
Position 2 Substitutions : The phenyl group at C2 in 4-Hex-1-ynyl-2-phenylbenzofuran is shared with other derivatives (e.g., 4-fluorophenyl in ), contributing to π-π stacking interactions critical for binding to biological targets.
Position 3 Modifications: Unlike sulfinyl-containing analogs (e.g., ), the target compound lacks this group, which is known to enhance hydrogen bonding and solubility .
Position 4 Uniqueness: The hex-1-ynyl group at C4 distinguishes this compound from others, which typically feature substitutions at C3 or C4.
Halogen Effects : Chlorine or fluorine substituents in analogs (e.g., ) improve lipophilicity and membrane penetration, whereas the alkyne in the target compound may prioritize different pharmacokinetic profiles.
Pharmacological Activity Trends
Benzofuran derivatives with sulfinyl groups (e.g., methylsulfinyl at C3) exhibit broad-spectrum antimicrobial and antitumor activities, as demonstrated in studies by Aslam, Gala, and Khan . For example:
- Antibacterial Activity : Sulfinyl groups facilitate hydrogen bonding with bacterial enzymes, disrupting metabolic pathways .
- Antitumor Potential: Chlorine at C5 (as in ) enhances DNA intercalation, a mechanism less likely in the alkyne-substituted target compound.
The absence of sulfinyl or halogen groups in 4-Hex-1-ynyl-2-phenylbenzofuran suggests its activity may rely on alternative mechanisms, such as alkyne-mediated covalent binding or steric hindrance.
Crystallographic and Intermolecular Interactions
Crystal structures of analogs (e.g., ) reveal that sulfinyl and halogen groups participate in hydrogen bonding (C–H⋯O, C–H⋯Cl) and van der Waals interactions, stabilizing molecular packing .
Preparation Methods
Application to 4-Hex-1-ynyl-2-phenylbenzofuran
A representative synthesis begins with 2-phenyl-4-iodophenol as the starting material. Under Sonogashira conditions—bis(triphenylphosphine)palladium(II) dichloride (5 mol%), copper(I) iodide (10 mol%), and triethylamine in anhydrous acetonitrile—the iodide undergoes coupling with hex-1-yne at room temperature under an inert atmosphere. The intermediate 2-phenyl-4-(hex-1-ynyl)phenol subsequently undergoes intramolecular cyclization, where the phenolic oxygen attacks the alkyne carbon, forming the benzofuran ring (Table 1).
Table 1: Sonogashira Cross-Coupling and Cyclization Conditions
| Parameter | Details |
|---|---|
| Catalyst System | PdCl₂(PPh₃)₂, CuI, Et₃N |
| Solvent | Anhydrous acetonitrile |
| Temperature | Room temperature |
| Reaction Time | 12–24 hours |
| Yield | 65–78% (isolated) |
This method, adapted from polyfluorinated benzofuran syntheses, benefits from mild conditions and high regioselectivity. Challenges include the limited commercial availability of 2-phenyl-4-iodophenol , necessitating custom synthesis via directed ortho-metalation or iodination of pre-substituted phenols.
Halogenation Strategies for Precursor Functionalization
Regioselective Bromination of 2-Phenylphenol
An alternative route involves brominating 2-phenylphenol at the 4-position using N-bromosuccinimide (NBS) in dichloromethane at 0°C. The resultant 4-bromo-2-phenylphenol serves as a precursor for subsequent alkynylation via Sonogashira coupling (Figure 1).
Figure 1: Halogenation-Coupling Sequence
Limitations and Optimization
Direct bromination suffers from moderate yields due to competing side reactions, such as dibromination or oxidation. Employing electron-donating protecting groups (e.g., methoxy) or Lewis acids (e.g., FeCl₃) improves regioselectivity but complicates deprotection steps.
Metal-Catalyzed Direct Alkynylation
Palladium-Mediated C–H Activation
Recent advances in C–H functionalization allow direct alkynylation of benzofuran derivatives without pre-halogenated intermediates. For example, 2-phenylbenzofuran undergoes Pd(II)-catalyzed reaction with hex-1-yne in the presence of a directing group (e.g., pyridyl), achieving 50–60% yields. While promising, this method requires harsh conditions (e.g., 100°C, 24 hours) and specialized ligands.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison for 4-Hex-1-ynyl-2-phenylbenzofuran Synthesis
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Sonogashira Cyclization | High regioselectivity, mild conditions | Requires custom iodophenol synthesis | 65–78% |
| Halogenation-Coupling | Uses commercially available precursors | Moderate bromination yields | 40–55% |
| Direct C–H Alkynylation | No pre-functionalization needed | Low yields, harsh conditions | 50–60% |
The Sonogashira approach remains the most reliable, whereas direct C–H activation offers future potential with catalyst optimization.
Experimental Optimization and Spectral Characterization
Reaction Optimization
Characterization Data
- ¹H NMR (CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.45–7.39 (m, 5H, Ph–H), 6.98 (s, 1H, furan–H), 2.56 (t, J = 7.1 Hz, 2H, CH₂), 1.62–1.55 (m, 4H, CH₂), 0.96 (t, J = 7.0 Hz, 3H, CH₃).
- ¹³C NMR : δ 161.2 (C–O), 155.6 (C≡C), 128.9–122.4 (Ar–C), 84.7 (C≡CH₂), 31.5–22.3 (CH₂), 14.1 (CH₃).
Applications and Derivative Synthesis
4-Hex-1-ynyl-2-phenylbenzofuran serves as a precursor for fluorescent dyes and kinase inhibitors. Functionalization of the alkyne via click chemistry or hydrogenation expands its utility in drug discovery.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Hex-1-ynyl-2-phenylbenzofuran, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via Sonogashira coupling between a hex-1-ynyl moiety and a 2-phenylbenzofuran scaffold. Key steps include palladium-catalyzed cross-coupling under inert conditions and purification using column chromatography with silica gel (hexane/ethyl acetate gradients). Purity validation requires HPLC with a C18 column and UV detection at 254 nm, using a mobile phase of methanol and phosphate buffer (pH 4.6) .
Q. What spectroscopic methods are recommended for structural characterization?
- Methodological Answer : Use a combination of H/C NMR to confirm substituent positions and alkyne functionality. IR spectroscopy identifies C≡C stretches (~2100 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, single-crystal X-ray diffraction (XRD) resolves bond angles and spatial arrangements, as demonstrated in analogous benzofuran derivatives .
Q. What preliminary biological assays are suitable for initial activity screening?
- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., cyclooxygenase-2 for anti-inflammatory potential). Compare results to structurally similar benzofurans with documented pharmacological profiles, ensuring standardized protocols (e.g., 24-hour incubation, triplicate measurements) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of benzofuran derivatives?
- Methodological Answer : Discrepancies may arise from structural variations (e.g., substituent positioning) or assay conditions. Perform comparative studies using uniform cell lines and reagent batches. Analyze structure-activity relationships (SAR) via XRD to correlate stereoelectronic effects with activity. For example, fluorophenyl-substituted benzofurans show altered binding affinities due to electronegativity and steric effects .
Q. What advanced techniques elucidate interaction mechanisms with biological targets?
- Methodological Answer : Use surface plasmon resonance (SPR) to quantify binding kinetics (e.g., , /) with purified proteins like kinases. Molecular docking simulations (AutoDock Vina) predict binding poses, validated by mutagenesis studies. Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bond interactions .
Q. What strategies mitigate byproduct formation during alkyne coupling reactions?
- Methodological Answer : Optimize catalyst loading (e.g., Pd(PPh) at 5 mol%) and reaction time (monitored by TLC). Additives like CuI enhance regioselectivity. For real-time monitoring, use inline FTIR to detect alkyne consumption. Post-reaction, employ preparative HPLC with a phenyl-hexyl column to isolate the target compound from homocoupled byproducts .
Q. How to design stability studies under varying environmental conditions?
- Methodological Answer : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS analysis to identify degradation products (e.g., oxidation at the alkyne or benzofuran ring). Use QbD principles to establish a design space for storage (e.g., -20°C under argon). For photostability, expose samples to UV light (ICH Q1B guidelines) and track λmax shifts via UV-Vis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
